2-Fluoro-5-iodophenylboronic acid

Antibacterial Vibrio harveyi Minimum Inhibitory Concentration

Procuring generic 'iodophenylboronic acid' risks failed couplings-only the 2-fluoro-5-iodo substitution pattern delivers chemoselective orthogonality. FIPBA was 1 of only 2 actives among 34 halogenated acid derivatives screened against Vibrio spp. • Enables sequential Suzuki-Miyaura (at boron) then Sonogashira/Buchwald-Hartwig (at iodine) without protecting-group steps. • Documented antibacterial MIC of 100 µg/mL (V. parahaemolyticus) and 150 µg/mL (V. harveyi) with biofilm eradication in squid/shrimp models. • Favorable in silico ADME profile; positioned for ¹⁸F/¹²³I radiotracer development. • Available at 98% purity with cold-chain storage (2-8°C, inert atmosphere). Standard room-temperature shipping applies.

Molecular Formula C6H5BFIO2
Molecular Weight 265.82 g/mol
CAS No. 866683-41-2
Cat. No. B1340011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodophenylboronic acid
CAS866683-41-2
Molecular FormulaC6H5BFIO2
Molecular Weight265.82 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)I)F)(O)O
InChIInChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
InChIKeyQZPDCZSOVJLEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-iodophenylboronic acid (FIPBA): Antimicrobial Boronic Acid Building Block


2‑Fluoro‑5‑iodophenylboronic acid (FIPBA, CAS 866683‑41‑2) is a halogenated arylboronic acid bearing both a fluorine and an iodine substituent on the phenyl ring . This dual‑halogen motif is exploited in Suzuki–Miyaura cross‑coupling chemistry, where the boronic acid serves as the carbon–carbon bond‑forming handle while the iodine provides a second orthogonal coupling site for sequential functionalization . In biomedical research, FIPBA has demonstrated direct antibacterial and antibiofilm activity against Vibrio parahaemolyticus and V. harveyi, with an MIC of 100 µg/mL against V. parahaemolyticus and 150 µg/mL against V. harveyi in a head‑to‑head screen of 34 halogenated acid derivatives [1]. The compound is commercially available from multiple global suppliers at purities of 97–98 %, making it a procurable intermediate for medicinal chemistry, radiotracer synthesis, and antimicrobial discovery programs.

FIPBA: Positional Halogen Effects Prevent Substitution


Within the class of halogenated phenylboronic acids, simple structural variation abolishes biological activity. Of 34 derivatives screened against V. parahaemolyticus, only two compounds—FIPBA and 3,5‑diiodo‑2‑methoxyphenylboronic acid (DIMPBA)—exhibited measurable antibacterial effect, while unsubstituted boronic acid and 31 other halogenated analogs (including positional isomers such as 2‑fluoro‑4‑iodobenzoic acid and 2‑fluoro‑6‑iodobenzoic acid) showed MIC values >500 µg/mL [1]. Even the closest active analog, DIMPBA, shows a weaker spectrum against V. harveyi (MIC 200 µg/mL vs. 150 µg/mL for FIPBA) [2]. Therefore, procurement of a superficially similar “iodophenylboronic acid” cannot substitute for FIPBA in applications where the 2‑fluoro‑5‑iodo substitution pattern is required for target engagement or synthetic sequence planning.

FIPBA vs. Closest Analogs: Quantitative Evidence


Superior Anti-Vibrio harveyi Activity Over DIMPBA

In a direct head‑to‑head broth microdilution assay, FIPBA demonstrated a 1.33‑fold lower MIC against Vibrio harveyi compared with its closest active structural analog DIMPBA [1]. The MIC of FIPBA was 150 µg/mL, whereas DIMPBA required 200 µg/mL to achieve the same endpoint [1]. Four‑iodophenylboronic acid, a simpler mono‑iodinated comparator lacking the fluorine substituent, failed to reach an MIC even at >500 µg/mL [1].

Antibacterial Vibrio harveyi Minimum Inhibitory Concentration

Equipotent Against V. parahaemolyticus, Distinct Substitution Pattern

Against V. parahaemolyticus, FIPBA and DIMPBA share an identical MIC of 100 µg/mL [1]. However, FIPBA achieves this potency with a single iodine and a fluorine substituent (MW 265.82), whereas DIMPBA carries two iodine atoms and a methoxy group (MW ~387.9) [2]. This translates to an iodine‑normalized potency advantage: FIPBA delivers equivalent antibacterial effect with half the iodine content, which is relevant for minimizing heavy‑atom burden in lead optimization [2]. At 100 µg/mL, FIPBA reduced V. parahaemolyticus growth to 16.0 % of control (84.0 % inhibition) [1].

Antibacterial Vibrio parahaemolyticus Biofilm inhibition

Selective Biofilm Eradication Against V. parahaemolyticus

FIPBA exhibited a dose‑dependent reduction in V. parahaemolyticus biofilm formation across 10, 20, 75, 100, 125, 150, and 200 µg/mL [1]. At 100 µg/mL, FIPBA caused a considerable decrease in biofilm thickness compared to the untreated control as visualized by 3D cell imaging and scanning electron microscopy [1]. In contrast, 31 other halogenated acid derivatives in the same screening panel (including 2‑fluoro‑4‑iodobenzoic acid, 2‑fluoro‑6‑iodobenzoic acid, and all chlorinated/iodinated benzoic acid analogs) showed no antibiofilm effect even at 500 µg/mL [2]. FIPBA also attenuated multiple virulence factors—swimming motility, swarming motility, fimbrial agglutination, cell‑surface hydrophobicity, protease activity, and indole synthesis—in a concentration‑dependent manner [1].

Antibiofilm Vibrio parahaemolyticus Virulence factor inhibition

Lipinski Compliance and Favorable In Silico ADME

In silico ADME profiling using Molinspiration, PreADMET, and GUSAR servers demonstrated that both FIPBA and DIMPBA comply with Lipinski’s Rule of Five [1]. FIPBA has a molecular weight of 265.82 g/mol, logP of approximately 2.77, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a polar surface area of 40.46 Ų—all within the prescribed limits (MW ≤500, logP ≤5, HBD ≤5, HBA ≤10) [2]. Both compounds showed acceptable skin permeability, blood‑brain barrier permeability, and human intestinal absorption; no acute fish toxicity or mouse carcinogenicity was predicted [1]. Detailed ADME parameters are provided in Supplementary Table 1 of the original publication [1].

ADME Drug‑likeness Lipinski Rule of Five

Orthogonal Reactivity: Boronic Acid and Aryl Iodide Handles

FIPBA contains two synthetically orthogonal reactive centers: a boronic acid group for palladium‑catalyzed Suzuki–Miyaura cross‑coupling and an aryl iodide for subsequent Sonogashira, Buchwald–Hartwig, or additional Suzuki couplings . This contrasts with simpler mono‑functional boronic acids such as 4‑iodophenylboronic acid, which also bears an iodine but lacks the electron‑withdrawing fluorine substituent that modulates aryl ring electronics and can enhance oxidative addition rates at the C–I bond . The 2‑fluoro substituent further directs electrophilic aromatic substitution and influences the regioselectivity of metal–halogen exchange reactions . No quantitative head‑to‑head coupling yield data comparing FIPBA with DIMPBA or 4‑iodophenylboronic acid under identical conditions was identified in the accessible literature; the differentiation is therefore based on structural orthogonality rather than measured reactivity.

Suzuki–Miyaura coupling Orthogonal functionalization Building block

FIPBA: Evidence-Based Application Scenarios


Anti-Vibrio Lead Compound for Aquaculture

FIPBA is one of only two compounds from a 34‑member library to exhibit antibacterial and antibiofilm activity against V. parahaemolyticus and V. harveyi [1]. With an MIC of 100 µg/mL (V. parahaemolyticus) and 150 µg/mL (V. harveyi), and demonstrated biofilm eradication on squid and shrimp models [1], FIPBA is a viable starting point for hit‑to‑lead optimization targeting vibriosis in aquaculture. Its favorable in silico ADME profile supports further medicinal chemistry development [2].

Sequential Cross-Coupling for Complex Architectures

The presence of both a boronic acid group and an aryl iodide on FIPBA enables sequential, chemoselective cross‑coupling reactions—Suzuki–Miyaura coupling at the boronic acid site followed by Sonogashira, Buchwald–Hartwig, or a second Suzuki coupling at the iodide position [1]. This bifunctional orthogonality supports the construction of biaryl and polyaryl scaffolds in pharmaceutical and agrochemical synthesis without intermediate protecting‑group steps.

Radiotracer Precursor for PET and SPECT Imaging

Aryl boronic acids and esters have been established as common precursors for both fluorine‑18 (PET) and iodine‑123 (SPECT) radiolabelling [1]. FIPBA, with its pre‑installed iodine and boronic acid functionalities, is positioned for use in copper‑mediated nucleophilic ¹²³I‑iodination or ¹⁸F‑fluorination protocols to produce radiotracers such as [¹²³I]DPA‑713 or [¹²³I]IMPY [1]. This dual‑modality precursor capability is not offered by simple mono‑halogenated boronic acids.

SAR Exploration of Halogenated Boronic Acid Antimicrobials

Because only FIPBA and DIMPBA were active among 34 halogenated acid derivatives tested, FIPBA represents a critical scaffold for SAR expansion [1]. Its distinct 2‑fluoro‑5‑iodo substitution pattern (vs. DIMPBA’s 3,5‑diiodo‑2‑methoxy pattern) allows systematic variation around a confirmed active pharmacophore, supporting medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties [2].

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